Superior In Vivo Efficacy: Potency Parity with Tamsulosin Without Hypotensive Liability
In a direct head-to-head in vivo study, the LPA1 antagonist ONO-7300243 (17a), for which methyl 4-(4-formylphenoxy)benzoate is a crucial building block, demonstrated equal efficacy to the clinical standard-of-care α1 adrenoceptor antagonist tamsulosin [1]. At an oral dose of 30 mg/kg, ONO-7300243 achieved a maximal inhibition of LPA-induced intraurethral pressure (IUP) of -88% in anesthetized rats, a result described as equal in potency to tamsulosin [1]. Crucially, and in direct contrast to tamsulosin, ONO-7300243 had no impact on mean blood pressure at this efficacious dose, demonstrating a superior cardiovascular safety profile [1].
| Evidence Dimension | Maximal Inhibition of Intraurethral Pressure (IUP) and Effect on Mean Blood Pressure (MBP) |
|---|---|
| Target Compound Data | Max IUP Inhibition: -88%. Effect on MBP: None at efficacious dose (30 mg/kg, oral). |
| Comparator Or Baseline | Tamsulosin (α1 adrenoceptor antagonist): Max IUP Inhibition: Equal potency (value not explicitly stated, but reported as equal to ONO-7300243). Effect on MBP: Causes a significant decrease. |
| Quantified Difference | ONO-7300243 is equi-efficacious to tamsulosin but spares blood pressure, whereas tamsulosin causes hypotension. |
| Conditions | In vivo: Anesthetized rat model of LPA-induced increase in intraurethral pressure (IUP). Compounds administered orally at 30 mg/kg in 0.5% methylcellulose. |
Why This Matters
This evidence demonstrates that a final compound synthesized from this specific building block can achieve clinical-grade efficacy while offering a crucial safety advantage over a widely prescribed drug, a key differentiator for drug development programs.
- [1] Terakado, M., et al. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead. ACS Med. Chem. Lett. 2016, 7, 10, 913-918. See also supporting data in Table 4. View Source
